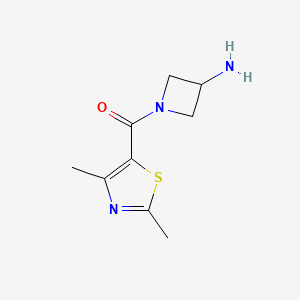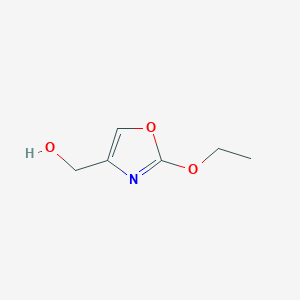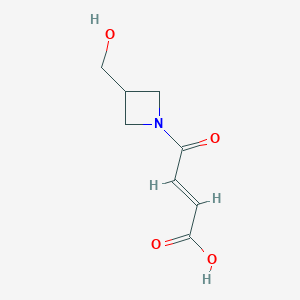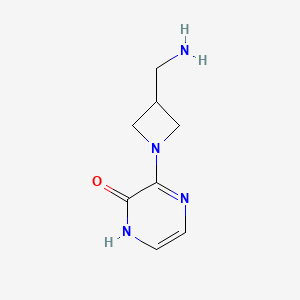
(5,6-Dimethylpyridazin-4-yl)methanamine dihydrochloride
Descripción general
Descripción
(5,6-Dimethylpyridazin-4-yl)methanamine dihydrochloride, also known as DMMA, is a chemical compound that belongs to the pyridazine family. It has a molecular formula of C7H13Cl2N3 and a molecular weight of 210.1 g/mol .
Molecular Structure Analysis
The molecular structure of (5,6-Dimethylpyridazin-4-yl)methanamine dihydrochloride is based on its molecular formula, C7H13Cl2N3 . The compound contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted with two methyl groups and a methanamine group.Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
(5,6-Dimethylpyridazin-4-yl)methanamine dihydrochloride: is a valuable precursor in the synthesis of heterocyclic compounds . These compounds are crucial in the development of pharmaceuticals, agrochemicals, and dyes due to their diverse biological activities.
High-Performance Liquid Chromatography (HPLC)
This compound is used as a derivatizing agent in HPLC for the determination of glyoxal, methylglyoxal, and diacetyl in urine . Its reactivity allows for accurate and sensitive detection of these biomarkers, which are important in clinical diagnostics.
Anti-Microbial Activity
In microbiological research, (5,6-Dimethylpyridazin-4-yl)methanamine dihydrochloride has shown potential as a scaffold for developing new anti-microbial agents . Its structural framework can be modified to enhance activity against various bacterial strains.
Cytotoxicity Studies
The compound is also used in cytotoxicity studies to evaluate the safety profile of new drug candidates . Its chemical structure can interact with biological systems, making it a useful tool for assessing potential toxic effects.
Materials Science
In materials science, the compound’s unique structural characteristics may find applications in the development of new materials with specific desired properties . It could serve as a building block for creating advanced polymers or composites.
Chemical Synthesis
(5,6-Dimethylpyridazin-4-yl)methanamine dihydrochloride: is involved in various chemical synthesis processes . Its reactivity with different chemical groups makes it a versatile reagent for constructing complex organic molecules.
Analytical Chemistry
The compound is utilized in analytical chemistry as a standard or reference material . Its well-defined properties ensure the reliability and accuracy of analytical methods.
Research and Development
Lastly, it is used extensively in R&D laboratories for exploratory studies . Researchers leverage its chemical properties to investigate new reactions, synthesize novel compounds, and understand mechanistic pathways.
Propiedades
IUPAC Name |
(5,6-dimethylpyridazin-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-5-6(2)10-9-4-7(5)3-8;;/h4H,3,8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSDRKJTZADEBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC=C1CN)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5,6-Dimethylpyridazin-4-yl)methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[4-(Hydroxymethyl)piperidin-1-yl]-2-propylpentan-1-one](/img/structure/B1488372.png)








![[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol](/img/structure/B1488389.png)